molecular formula C10H13NO2 B1622644 Methyl phenethylcarbamate CAS No. 26011-68-7

Methyl phenethylcarbamate

Cat. No. B1622644
CAS RN: 26011-68-7
M. Wt: 179.22 g/mol
InChI Key: QIWRMPPFDARXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl phenethylcarbamate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl phenethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl phenethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

26011-68-7

Product Name

Methyl phenethylcarbamate

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl N-(2-phenylethyl)carbamate

InChI

InChI=1S/C10H13NO2/c1-13-10(12)11-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)

InChI Key

QIWRMPPFDARXPF-UHFFFAOYSA-N

SMILES

COC(=O)NCCC1=CC=CC=C1

Canonical SMILES

COC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of phenethylamine (75.2 mL, 0.6 mol) and triethylamine (83 mL, 0.6 mol) in THF (500 mL) was added slowly methyl chloroformate 46.2 mL, 0.6 mol) dissolved in THF (50 mL). After the reaction was stirred for an additional 1 h at room temperature, diethyl ether (2 L) and 1N HCl (800 mL) were added. The organic layer was washed with water, dried (MgSO4), filtered, and the filtrate was concentrated in vacuo to give a clear oil of pure title compound (102 g, 95%).
Quantity
75.2 mL
Type
reactant
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
46.2 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

To a stirred solution of phenethylamine (75.2 mL, 0.6 mol) and triethylamine (83 mL, 0.6 mol) in THF (500 mL) was added slowly methyl chloroformate (46.2 mL, 0.6 mol) dissolved in THF (50 mL). After the reaction was stirred for an additional 1 h at room temperature, diethyl ether (2 L) and 1 N HC1 (800 mL) was added. The organic layer was washed with water, dried (MgSO4), and concentrated in vacuo to give a clear oil of pure title compound (102 g, 95%).
Quantity
75.2 mL
Type
reactant
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
46.2 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

To a cold solution consisting of phenethylamine (20g,0.16mol) in tetrahydrofuran (900 mL) was added triethylamine (23 mL, 0.16 mol). To this solution was added dropwise chloromethylformate (64 mL, 0.8 mol). The reaction mixture was then stirred overnight water (450 mL) was added and the layers were separated. The organic layer was washed successively with water (1×200mL) and brine (1×200mL). The organic solvent was dried (anhydrous magnesium sulfate), filtered and concentrated to give the title compound (28 g, 94% yield).
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
chloromethylformate
Quantity
64 mL
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
reactant
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Five
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.